2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is a complex organic compound with the molecular formula C21H42O5 . This compound is characterized by its unique structure, which includes a dodecyloxy group attached to a tetraoxacyclotridecane ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL typically involves the reaction of dodecyloxy methanol with a tetraoxacyclotridecane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL involves its interaction with specific molecular targets. The dodecyloxy group can interact with hydrophobic regions of biomolecules, while the tetraoxacyclotridecane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Dodecyloxy)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a tetraoxacyclotridecane ring.
Sodium laureth sulfate: A surfactant with a similar dodecyloxy group but different overall structure and applications.
Uniqueness
2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is unique due to its combination of a dodecyloxy group and a tetraoxacyclotridecane ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
99606-43-6 |
---|---|
Molekularformel |
C22H44O6 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
2-(dodecoxymethyl)-1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-25-19-22-20-27-16-14-24-13-15-26-17-21(23)18-28-22/h21-23H,2-20H2,1H3 |
InChI-Schlüssel |
KLYGTXIQAJSPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC1COCCOCCOCC(CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.